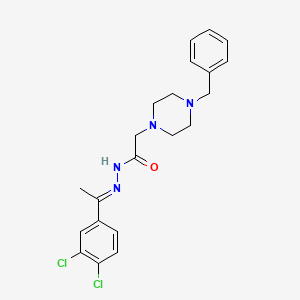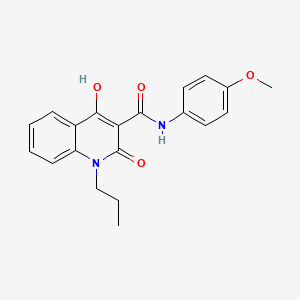
2-(4-Benzyl-1-piperazinyl)-N'-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Benzyl-1-pipérazinyl)-N’-(1-(3,4-dichlorophényl)éthylidène)acétohydrazide est un composé organique complexe qui présente un cycle pipérazine, un groupe benzyle et un groupe dichlorophényle. Les composés présentant de telles structures sont souvent étudiés pour leurs propriétés pharmacologiques potentielles, y compris leurs effets sur le système nerveux central.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Benzyl-1-pipérazinyl)-N’-(1-(3,4-dichlorophényl)éthylidène)acétohydrazide implique généralement plusieurs étapes :
Formation du cycle pipérazine : Cela peut être réalisé par réaction de l’éthylènediamine avec un dihalogénure approprié.
Introduction du groupe benzyle : La benzylation du cycle pipérazine peut être effectuée en utilisant du chlorure de benzyle en présence d’une base.
Formation de l’hydrazide : La fraction acétohydrazide peut être introduite en faisant réagir l’hydrazide d’acide acétique avec le composé intermédiaire.
Condensation avec l’éthylidène dichlorophényle : La dernière étape implique la condensation de l’hydrazide avec l’acétaldéhyde 3,4-dichlorophényle en conditions acides ou basiques.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, le recyclage des solvants et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe benzyle ou du cycle pipérazine.
Réduction : Les réactions de réduction pourraient cibler le groupe dichlorophényle ou la fraction hydrazide.
Substitution : Des réactions de substitution nucléophile ou électrophile pourraient se produire à diverses positions sur la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les conditions pour les réactions de substitution pourraient impliquer des agents halogénants ou des nucléophiles comme des amines ou des thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner un dérivé d’acide carboxylique, tandis que la réduction pourrait produire une amine.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour des molécules plus complexes.
Biologie : Étude de ses interactions avec les macromolécules biologiques.
Médecine : Effets thérapeutiques potentiels sur le système nerveux central, y compris les propriétés anxiolytiques ou antipsychotiques.
Industrie : Utilisation dans la synthèse d’autres composés pharmacologiquement actifs.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic effects on the central nervous system, including anxiolytic or antipsychotic properties.
Industry: Use in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
Le mécanisme d’action de ce composé impliquerait probablement des interactions avec les récepteurs des neurotransmetteurs ou les enzymes du système nerveux central. Le cycle pipérazine est connu pour interagir avec les récepteurs de la sérotonine et de la dopamine, tandis que le groupe dichlorophényle pourrait influencer l’affinité de liaison et la sélectivité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Benzyl-1-pipérazinyl)-N’-(1-phényléthylidène)acétohydrazide
- 2-(4-Benzyl-1-pipérazinyl)-N’-(1-(2,4-dichlorophényl)éthylidène)acétohydrazide
Unicité
La présence du groupe 3,4-dichlorophényle dans le 2-(4-Benzyl-1-pipérazinyl)-N’-(1-(3,4-dichlorophényl)éthylidène)acétohydrazide peut conférer des propriétés pharmacologiques uniques, telles qu’une puissance ou une sélectivité accrue pour certains récepteurs.
Propriétés
Numéro CAS |
303107-61-1 |
|---|---|
Formule moléculaire |
C21H24Cl2N4O |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H24Cl2N4O/c1-16(18-7-8-19(22)20(23)13-18)24-25-21(28)15-27-11-9-26(10-12-27)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,25,28)/b24-16+ |
Clé InChI |
LZOBLXPOSLTMBO-LFVJCYFKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11986233.png)
![4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11986238.png)




![Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11986247.png)

![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986263.png)

![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)
![(4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11986309.png)
